
Ethyl trans-4-oxo-2-butenoate
Overview
Description
Ethyl trans-4-oxo-2-butenoate is an organic compound with the chemical formula C6H8O3. It is a colorless liquid that is slightly soluble in water and soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trans-4-oxo-2-butenoate can be synthesized by reacting 2,3-dichloropropionic acid with acetic anhydride . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl trans-4-oxo-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthesis Routes
Ethyl trans-4-oxo-2-butenoate can be synthesized through various methods, including:
- Asymmetric Catalytic Alkynylation : This method involves the alkynylation of acetaldehyde to produce valuable synthons such as (+)-Tetrahydropyrenophorol, which has broad applications in medicinal chemistry .
- Condensation Reactions : The compound can also be synthesized from simpler precursors through condensation reactions, allowing for the construction of complex molecular architectures.
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of pharmaceutically active molecules. Its utility is highlighted in several case studies:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is utilized in the production of various APIs due to its ability to undergo further transformations, leading to biologically active compounds .
- Research Studies : In a study published in the Journal of Organic Chemistry, this compound was identified as a key intermediate for synthesizing compounds with potential therapeutic effects against various diseases .
Agrochemical Applications
In addition to its pharmaceutical uses, this compound is also significant in agrochemistry:
- Pesticide Development : The compound is involved in synthesizing agrochemicals that target specific pests while minimizing environmental impact.
Case Studies and Research Findings
- Case Study on Asymmetric Catalysis : A research article documented the use of this compound in asymmetric catalysis, demonstrating its effectiveness in producing optically active compounds essential for drug development .
- Pharmaceutical Synthesis : Another study highlighted its application in synthesizing derivatives that exhibit enhanced pharmacological properties, indicating its potential role in developing new therapeutic agents .
- Environmental Impact Assessment : Research has evaluated the environmental hazards associated with this compound, noting its corrosive nature and potential toxicity if improperly handled .
Mechanism of Action
The mechanism by which ethyl trans-4-oxo-2-butenoate exerts its effects involves its reactivity with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is crucial for its role as an intermediate in organic synthesis, enabling the formation of complex molecules through sequential reactions.
Comparison with Similar Compounds
Ethyl trans-4-oxo-2-butenoate can be compared with other similar compounds, such as:
Ethyl 4-bromocrotonate: This compound has a similar structure but contains a bromine atom, which affects its reactivity and applications.
Ethyl 3-methyl-4-oxocrotonate:
Ethyl 4,4,4-trifluorocrotonate: The presence of fluorine atoms in this compound significantly alters its reactivity and stability.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Biological Activity
Ethyl trans-4-oxo-2-butenoate (CAS Number: 2960-66-9) is an organic compound that serves as a versatile intermediate in various chemical syntheses, particularly in the pharmaceutical industry. Its biological activity is significant due to its involvement in enzyme-catalyzed reactions and metabolic pathways, making it a subject of interest in biochemical studies.
- Molecular Formula : CHO
- Molecular Weight : 128.127 g/mol
- Solubility : Slightly soluble in water (2.6 g/L at 25°C)
- IUPAC Name : Ethyl (E)-4-oxobut-2-enoate
This compound acts primarily as an intermediate in the synthesis of various biologically active compounds. Its mechanism of action can be described as follows:
- Target of Action : The compound interacts with specific enzymes and proteins, facilitating biochemical reactions essential for synthesizing pharmaceuticals.
- Mode of Action : It participates in asymmetric catalytic alkynylation reactions, particularly with acetaldehyde, leading to the formation of complex organic molecules.
- Biochemical Pathways : The compound is involved in metabolic pathways that contribute to the synthesis of pharmaceutically relevant compounds.
Biological Applications
This compound has been utilized in several biological and chemical applications:
- Synthesis of Pharmaceuticals : It serves as a building block for various drugs, including polyhydroxylated indolizidines, which are important in medicinal chemistry.
- Enzyme Studies : The compound is used to investigate enzyme-catalyzed reactions, providing insights into metabolic processes and potential therapeutic targets.
Case Studies and Experimental Data
-
Synthesis and Antimicrobial Activity :
- A study on copper(II) complexes derived from 2-hydroxy-4-aryl-4-oxo-2-butenoate demonstrated significant antimicrobial activity. The most effective complexes showed minimal inhibitory concentration (MIC) values as low as 0.048 mg/mL against Proteus mirabilis .
- Cytotoxicity assays indicated that these complexes exhibited superior activity compared to conventional chemotherapeutics like cisplatin, with IC50 values ranging from 7.45 to 7.91 µg/mL against various cancer cell lines .
-
Enzymatic Reactions :
- This compound is employed in studies examining its role in enzyme-catalyzed reactions, highlighting its importance in metabolic engineering and synthetic biology.
Comparison with Similar Compounds
This compound can be compared with other related compounds to understand its unique properties:
Compound Name | Structure | Key Differences |
---|---|---|
Ethyl 4-bromocrotonate | Contains a bromine atom | Affects reactivity and applications |
Ethyl 3-methyl-4-oxocrotonate | Methyl group addition | Alters physical and chemical properties |
Ethyl 4,4,4-trifluorocrotonate | Contains three fluorine atoms | Significantly changes stability and reactivity |
Safety and Handling
This compound poses certain hazards:
- Toxicity : It is toxic if swallowed and can cause severe skin burns and eye damage.
- Handling Precautions : Proper safety measures should be taken, including wearing protective gear and ensuring adequate ventilation during use.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl trans-4-oxo-2-butenoate in laboratory settings?
- Methodological Answer : The compound can be synthesized via Claisen condensation between hydrocinnamic acid and diethyl oxalate. This involves ester formation followed by saponification and decarboxylation steps to yield the final product. Key parameters include maintaining anhydrous conditions and optimizing reaction temperature (70–90°C) to improve yield and purity . Purity verification (e.g., ≥96%) should follow protocols outlined in technical specifications, including GC-MS or HPLC analysis .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H and ¹³C) to confirm the trans-configuration and functional groups (e.g., ester carbonyl at ~170 ppm).
- HPLC with UV detection (λ = 210–240 nm) to assess purity.
- FT-IR to identify characteristic peaks (e.g., C=O stretch at ~1720 cm⁻¹).
Cross-reference data with published spectra in authoritative databases (e.g., PubChem, NIST) and ensure alignment with CAS 2960-66-9 .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow SDS guidelines:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in a cool, dry place away from ignition sources (flash point >100°C).
Dispose of waste via certified chemical disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis when facing low reproducibility?
- Methodological Answer : Systematically troubleshoot variables:
- Catalyst screening : Test bases like sodium ethoxide vs. potassium tert-butoxide for Claisen condensation efficiency.
- Solvent selection : Compare polar aprotic solvents (e.g., DMF) versus non-polar alternatives.
- In-line monitoring : Use FT-IR or ReactIR to track intermediate formation and adjust reaction time dynamically.
Document deviations using a controlled experiment matrix and apply statistical tools (e.g., ANOVA) to identify significant factors .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare NMR data with computational simulations (DFT calculations) to verify peak assignments.
- Isotopic labeling : Synthesize deuterated analogs to confirm ambiguous proton environments.
- Collaborative analysis : Submit samples to multiple labs for independent LC-MS/MS or X-ray crystallography validation.
Address discrepancies by revisiting synthetic pathways to rule out byproducts or stereoisomeric impurities .
Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Derivatization : Introduce functional groups (e.g., fluorophenyl or methyl substituents) via nucleophilic acyl substitution .
- In vitro assays : Screen derivatives for antimicrobial activity using broth microdilution (MIC determination) against Gram-positive/negative strains.
- Mechanistic studies : Employ molecular docking to assess binding affinity with target enzymes (e.g., bacterial dihydrofolate reductase).
Include dose-response curves and cytotoxicity controls (e.g., MTT assay on mammalian cells) to validate selectivity .
Q. What advanced analytical techniques are suitable for studying the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via UPLC-PDA.
- Forced degradation : Use acid/base hydrolysis, oxidative stress (H₂O₂), and photolysis to identify degradation products.
- Kinetic modeling : Apply the Arrhenius equation to predict shelf life under standard conditions. Publish raw data in appendices with error margins .
Q. Data Analysis & Reporting Guidelines
Q. How should researchers statistically analyze datasets with high variability in reaction yield measurements?
- Methodological Answer :
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points.
- Error propagation : Calculate combined uncertainties from instrument precision (±2% for balances, ±0.5°C for temperature probes).
- Multivariate regression : Model yield as a function of temperature, catalyst load, and solvent polarity. Use R² and p-values to assess significance.
Report confidence intervals (95%) and include raw data tables in supplementary materials .
Q. What frameworks support robust mechanistic studies of this compound’s reactivity in nucleophilic additions?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.
- Computational chemistry : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies.
- Stereochemical tracking : Use chiral HPLC to monitor enantiomeric excess in asymmetric syntheses.
Validate hypotheses with crossover experiments and isotopic labeling .
Properties
IUPAC Name |
ethyl (E)-4-oxobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGAEBKMHIPSAC-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309387 | |
Record name | Ethyl (2E)-4-oxo-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2960-66-9 | |
Record name | Ethyl (2E)-4-oxo-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2960-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2E)-4-oxo-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxobutenoic acid, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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